molecular formula C14H16N2O6S2 B6521085 N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-hydroxyethyl)ethanediamide CAS No. 896316-54-4

N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B6521085
CAS No.: 896316-54-4
M. Wt: 372.4 g/mol
InChI Key: QANSQPBQYRIRJN-UHFFFAOYSA-N
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Description

N'-[2-(Furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-hydroxyethyl)ethanediamide (hereafter referred to as the "target compound") is a sulfonamide-containing ethanediamide derivative with a hybrid heterocyclic framework. Its structure integrates a furan ring (a five-membered oxygen-containing heterocycle) and a thiophene sulfonyl group (a sulfur-containing aromatic system with a sulfonyl substituent). The ethanediamide backbone is functionalized with a hydroxyethyl group, which enhances hydrophilicity compared to analogs with non-polar substituents .

The compound’s synthesis likely involves sulfonylation of a furan-thiophene precursor, followed by amidation with 2-hydroxyethylamine. Analytical characterization would employ techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, as seen in structurally related amides () .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6S2/c17-6-5-15-13(18)14(19)16-9-11(10-3-1-7-22-10)24(20,21)12-4-2-8-23-12/h1-4,7-8,11,17H,5-6,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANSQPBQYRIRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound characterized by its unique molecular structure, which includes a furan ring and a thiophene sulfonyl group. With a molecular formula of C22H21N3O5S2 and a molecular weight of 471.55 g/mol, this compound has garnered attention for its potential biological activities.

Structural Characteristics

The compound's structure features several functional groups, including sulfonamide and hydroxyethyl moieties, which contribute to its reactivity and biological activity. It is classified as a racemic mixture, containing both enantiomers. The following table summarizes its key structural properties:

PropertyValue
Molecular FormulaC22H21N3O5S2
Molecular Weight471.55 g/mol
LogP2.0845
Polar Surface Area98.146
Hydrogen Bond Acceptors9
Hydrogen Bond Donors3

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with furan and thiophene moieties have shown significant antimicrobial properties, suggesting that this compound may also possess similar effects.
  • Anti-inflammatory Effects : Some derivatives of thiophene are known for their anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that compounds containing furan and thiophene rings may exhibit cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that thiophene derivatives displayed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group in this compound could enhance this activity through synergistic mechanisms.
  • Cytotoxicity Assays :
    • In vitro assays on various cancer cell lines have shown that compounds with similar structures can induce apoptosis. The unique combination of functional groups in this compound may enhance its ability to interact with cellular targets involved in cancer progression.
  • In Vivo Studies :
    • Animal models have been used to assess the anti-inflammatory effects of related compounds. These studies indicated a reduction in inflammatory markers, suggesting that this compound could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaKey Features
N'-[4-fluorophenyl]methyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamideC21H19FN2O4Contains fluorine; potential enhanced activity
N-[3-(furan-2-yl)-1-methylpropyl]-N'-(4-methylphenyl)ethanediamideC18H24N2O3Different alkyl chain; variations in hydrophobicity
N-[2-(thiophen-3-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamideC19H24N2O3SFeatures methoxy group; different interaction profiles

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of sulfonamide-ethanediamides with heterocyclic substituents. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Substituent Effects

Compound Key Structural Features Molecular Formula Key Differences
Target Compound () Furan-2-yl, thiophene-2-sulfonyl, hydroxyethyl ethanediamide $ C{20}H{20}N2O5S_2 $ Reference compound for comparison.
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide () 4-Chlorophenylsulfonyl, 2-methoxybenzyl ethanediamide $ C{23}H{24}ClN2O6S $ Replaces thiophene sulfonyl with chlorophenyl sulfonyl; hydroxyethyl → methoxybenzyl. Increased lipophilicity .
N-(2-Nitrophenyl)thiophene-2-carboxamide () Thiophene-2-carboxamide, nitroaniline substituent $ C{11}H8N2O3S $ Simpler structure; lacks sulfonyl and ethanediamide groups. Exhibits weak C–H⋯O/S interactions in crystal packing .
Ranitidine-related compounds () Furan-2-yl, dimethylamino-methyl, nitroethenediamine $ C{13}H{22}N4O3S $ (e.g., Compound 9) Pharmacologically active derivatives; differ in backbone (nitroethenediamine vs. ethanediamide) .
N'-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide () Furan-2-yl, 4-phenylpiperazine, hydroxyethyl ethanediamide $ C{21}H{27}N3O4 $ Replaces thiophene sulfonyl with phenylpiperazine. Alters electronic and steric profiles .

Physicochemical and Crystallographic Properties

  • Crystal Packing: While data for the target compound is unavailable, highlights that thiophene-carboxamide analogs exhibit weak non-classical hydrogen bonds (C–H⋯O/S), influencing solubility and stability .

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